Tetrazine-diazo-PEG4-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H57N11O9S |

|---|---|

Molecular Weight |

928.1 g/mol |

IUPAC Name |

4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1 |

InChI Key |

PRZZCAMZDCKTKM-RYUVBBIPSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazine-diazo-PEG4-biotin is a multifunctional chemical probe that has emerged as a powerful tool in bioconjugation, proteomics, and drug delivery. This guide provides a comprehensive overview of its mechanism of action, detailing the specific roles of its constituent moieties: the tetrazine group for bioorthogonal ligation, the cleavable diazo linker, the polyethylene (B3416737) glycol (PEG4) spacer for enhanced solubility and reduced steric hindrance, and the biotin (B1667282) tag for affinity purification. This document presents quantitative data on reaction kinetics and cleavage efficiency, detailed experimental protocols for its use in a typical workflow, and visual diagrams to elucidate the underlying chemical processes and experimental designs.

Core Mechanism of this compound

This compound is a heterobifunctional linker designed for the specific and controlled labeling, capture, and release of biomolecules. Its mechanism is predicated on the distinct functionalities of its four key components:

-

Tetrazine: This moiety is the reactive handle for bioorthogonal conjugation. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for toxic catalysts.[1]

-

Diazo Linker: The diazo group serves as a cleavable spacer. This azo bond can be selectively cleaved under mild reductive conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the release of the biotinylated protein from its target after capture.[2][3]

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that imparts several beneficial properties to the molecule. It increases the overall water solubility of the reagent and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules. The PEG4 spacer also provides spatial separation between the conjugated biomolecule and the biotin tag, minimizing steric hindrance and ensuring efficient binding to streptavidin.[4]

-

Biotin: This vitamin has an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the efficient capture and purification of biotinylated molecules from complex biological mixtures.[4]

The synergistic action of these components allows for a powerful workflow: a biomolecule of interest is first tagged with a TCO group, which then reacts with the tetrazine moiety of the this compound molecule. The resulting biotinylated biomolecule can be selectively captured on a streptavidin-coated solid support. Finally, the captured biomolecule can be released from the support by the cleavage of the diazo linker with sodium dithionite.

Quantitative Data

The efficiency of the workflow using this compound is dependent on the kinetics of the tetrazine-TCO ligation and the efficiency of the diazo linker cleavage.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | [1] |

| Methyltetrazine | trans-cyclooctene | 800 - >10⁶ | [5] |

Note: The reaction rates can be influenced by the specific structures of the tetrazine and TCO derivatives.

Table 2: Cleavage Efficiency of Diazo-based Linkers with Sodium Dithionite

| Linker Type | Sodium Dithionite (Na₂S₂O₄) Concentration | Reaction Time | Cleavage Efficiency | Reference |

| Azido-diazo-biotin | 25 mM | 1 minute | Complete cleavage | [2] |

| Optimized Azo-arene | 1 mM | < 10 seconds | Total cleavage | [3] |

| Diazo Biotin Probe | 50 mM | Not specified | Efficient cleavage | [6] |

| Diazo Biotin Probe | 25 mM | 30 minutes | Efficient release | [7] |

Note: Cleavage efficiency can be dependent on the specific molecular context of the diazo bond, pH, and temperature. The data presented is for structurally similar diazobenzene-based linkers, which are expected to have comparable reactivity to the diazo linker in this compound.

Experimental Protocols

This section provides a detailed methodology for a typical workflow involving the labeling of a TCO-modified protein with this compound, followed by affinity purification and on-resin cleavage.

Materials

-

TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Streptavidin-agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Cleavage Buffer: Freshly prepared 50 mM sodium dithionite in PBS, pH 7.4

-

Desalting spin column

Protocol for Protein Labeling

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

To the TCO-functionalized protein solution (typically 1-5 mg/mL), add a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Removal of Excess Reagent: Purify the biotinylated protein from the unreacted this compound using a desalting spin column according to the manufacturer's instructions.

Protocol for Affinity Purification

-

Bead Preparation: Wash the streptavidin-agarose beads three times with Wash Buffer.

-

Binding: Add the biotinylated protein solution to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

Protocol for On-Resin Cleavage

-

Cleavage Reaction:

-

Resuspend the washed beads with the bound biotinylated protein in the freshly prepared Cleavage Buffer.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Elution:

-

Centrifuge the beads to pellet the resin.

-

Carefully collect the supernatant containing the released protein.

-

To maximize recovery, the cleavage step can be repeated, and the supernatants pooled.

-

-

Post-Cleavage Processing: The eluted protein can be further purified or buffer-exchanged using a desalting column if necessary for downstream applications.

Mandatory Visualizations

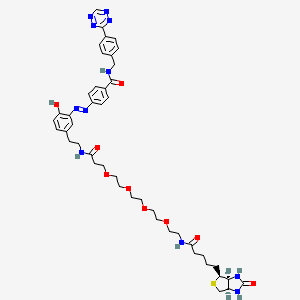

Diagram 1: Chemical Structure of this compound

Caption: Molecular components of this compound.

Diagram 2: Bioorthogonal Ligation and Cleavage Mechanism

Caption: Reaction mechanism of ligation and cleavage.

Diagram 3: Experimental Workflow

Caption: Workflow for protein labeling, purification, and release.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-depth Technical Guide to the Multifunctional Reagent: Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, functionalities, and applications of Tetrazine-diazo-PEG4-biotin, a versatile heterotrifunctional reagent. This molecule is of significant interest in the fields of chemical biology, proteomics, and drug development due to its unique combination of a bioorthogonal reactive group, a photocleavable/cross-linking moiety, and a high-affinity purification tag.

Core Components and Functionalities

This compound is a sophisticated chemical tool comprised of four key components, each conferring a distinct and powerful functionality.

-

Tetrazine: The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient diene that plays a crucial role in bioorthogonal chemistry. It undergoes an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a catalyst.[1] The reaction is irreversible due to the release of nitrogen gas.

-

Diazo Group: The diazo functional group (-N=N=) introduces a layer of photocontrol and cleavability. Upon exposure to UV light, diazo compounds can form highly reactive carbenes, which can insert into neighboring C-H and N-H bonds, leading to covalent cross-linking of interacting biomolecules.[2] This feature is invaluable for capturing transient protein-protein interactions. Furthermore, the diazo linkage in this molecule is reported to be cleavable under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the release of captured biomolecules after purification.[3][4]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic spacer that enhances the overall solubility of the molecule in aqueous buffers.[5] This is particularly important when working with biomolecules that may have limited solubility. The PEG4 spacer also provides spatial separation between the functional moieties, reducing steric hindrance and ensuring that each component can function optimally.[5]

-

Biotin: Biotin (Vitamin B7) is a well-established affinity tag in molecular biology.[6] It forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This high-affinity interaction is widely exploited for the purification, immobilization, and detection of biotinylated molecules and their binding partners.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its reactive components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₅₇N₁₁O₉S | [3][4] |

| Molecular Weight | 928.07 g/mol | [3][4] |

| Purity | ≥95% | [3][4][7] |

| Appearance | Dark orange solid | [3][4] |

| Solubility | Water, DMSO, DMF, other polar solvents | [3][4][7] |

| Storage Conditions | -20°C, protected from light and moisture | [3][4][7] |

Table 2: Representative Reaction Kinetics and Stability of Tetrazine Moieties

| Parameter | Value/Observation | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) with TCO | > 800 M⁻¹s⁻¹ | General methyltetrazine | |

| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine in 9:1 methanol/water | [1] | |

| Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Conformationally strained TCO derivatives in water | [8] | |

| Stability of Tetrazines | Electron-withdrawing substituents can decrease stability | Aqueous media | [9] |

| Dipyridyl-s-tetrazines show 60-85% degradation after 12h | 1:9 DMSO/PBS, pH 7.4, 37°C | [9][10] | |

| Phenyl tetrazines show >75% remaining after 12h | 1:9 DMSO/PBS, pH 7.4, 37°C | [9][10] |

Experimental Protocols

The following are detailed methodologies for key applications of this compound. These protocols are based on established procedures for similar reagents and should be optimized for specific experimental systems.

Protocol for Bioorthogonal Labeling and Pull-Down of a TCO-Modified Protein

This protocol describes the labeling of a protein that has been engineered to contain a trans-cyclooctene (TCO) moiety, followed by affinity purification of the protein and its interactors.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 50 mM sodium dithionite in PBS, freshly prepared)

-

Magnetic rack

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

-

Equilibrate the streptavidin magnetic beads by washing them three times with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Bioorthogonal Labeling:

-

To your TCO-modified protein solution (e.g., 1 mg/mL), add the this compound stock solution to a final concentration of 1.5- to 5-fold molar excess over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.

-

-

Removal of Excess Reagent (Optional but Recommended):

-

Remove unreacted this compound using a desalting column or dialysis against PBS.

-

-

Affinity Purification (Pull-Down):

-

Add the biotinylated protein sample to the equilibrated streptavidin magnetic beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Place the tube on a magnetic rack to capture the beads. Discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the captured proteins, resuspend the beads in Elution Buffer.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol for Photo-Cross-Linking of Protein-Protein Interactions

This protocol outlines a general procedure for using the diazo group to photocrosslink a biotinylated bait protein to its interacting partners.

Materials:

-

Biotinylated bait protein (prepared as in section 3.1, steps 1-3)

-

Cell lysate or purified protein mixture containing potential interacting partners

-

UV lamp (e.g., 365 nm)

-

Ice bath

Procedure:

-

Incubation:

-

Incubate the biotinylated bait protein with the cell lysate or protein mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).

-

-

Photo-Cross-Linking:

-

Place the sample on an ice bath to minimize heat-induced damage.

-

Irradiate the sample with UV light (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Analysis:

-

The cross-linked complexes can be affinity-purified using streptavidin beads as described in section 3.1, step 4.

-

The purified, cross-linked complexes can then be analyzed by SDS-PAGE. The cross-linked species will appear as higher molecular weight bands.

-

Mandatory Visualizations

Logical Relationship of this compound Components

Caption: Functional components of the this compound molecule.

Experimental Workflow for Pre-targeted Imaging

Caption: Workflow for pre-targeted in vivo imaging.

Experimental Workflow for Protein Pull-Down Assay

Caption: Workflow for affinity purification and identification of protein interactors.

References

- 1. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. mdanderson.org [mdanderson.org]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioclone.net [bioclone.net]

- 8. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Tetrazines

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly utilizing 1,2,4,5-tetrazines as the diene component, has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally rapid reaction kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst have made it an invaluable tool for applications ranging from cellular imaging to pre-targeted drug delivery.[1][2] This guide provides an in-depth exploration of the core principles, quantitative data, and experimental methodologies of the tetrazine-iEDDA reaction.

Core Principles of the Tetrazine iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[3][4] Unlike the classical Diels-Alder reaction, the energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4]

Key Characteristics:

-

Bioorthogonality: The reaction is highly selective and does not interfere with or is interfered by native biological functional groups.[2][5]

-

Kinetics: The reaction rates are exceptionally fast, often described as "click" chemistry, enabling efficient conjugation even at low concentrations.[6][7]

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, ambient temperature) without the need for cytotoxic catalysts.[6][8]

-

Irreversibility: The reaction cascade, which involves the release of nitrogen gas, is irreversible, leading to the formation of a stable covalent bond.[6]

Reaction Mechanism

The reaction between a 1,2,4,5-tetrazine (B1199680) and an alkene dienophile proceeds through a concerted, yet often asynchronous, [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[3][4] This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), which drives the reaction forward.[3][6] The resulting product is a stable 4,5-dihydropyridazine, which may subsequently isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[3][4]

The reactivity of the system can be precisely tuned. Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, accelerating the reaction.[2][4] Conversely, electron-donating groups decrease the reaction rate.[2] For the dienophile, increased ring strain or the presence of electron-donating groups raises the HOMO energy, which also leads to faster kinetics.[2][9]

Quantitative Data: Reaction Kinetics

The tetrazine iEDDA ligation is characterized by second-order kinetics. The rate constants (k₂) are among the fastest known for bioorthogonal reactions, spanning several orders of magnitude depending on the specific tetrazine and dienophile pair. This tunability allows researchers to select a pairing with kinetics appropriate for their specific application.[10]

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~2000 | [7] |

| 3,6-di-(2-pyridyl)-s-tetrazine | cis-fused bicyclo[6.1.0]non-4-ene | 19x faster than TCO | [9] |

| 6-methyl-1,2,4,5-tetrazine derivative | Norbornene | 1.9 | [3] |

| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | N-acylazetine | 0.39 | [3] |

| 3-phenyl-6-(1H-1,2,3-triazol-4-yl)-1,2,4,5-tetrazine | Styrene | 0.05 (in 50% MeOH/water) | [3] |

This table presents a selection of reported rate constants to illustrate the range of reactivity. Values can vary based on solvent and temperature.

Applications in Drug Development and Research

The unique properties of the tetrazine iEDDA reaction have led to its widespread adoption in various fields, particularly in drug development and biological research.

Pre-targeted Drug Delivery

A significant application is in pre-targeted therapy, which aims to improve the therapeutic index of potent drugs. This strategy involves a two-step approach:

-

An antibody or other targeting vector modified with a dienophile (e.g., TCO) is administered. It accumulates at the target site (e.g., a tumor) while the excess is cleared from circulation.

-

A highly potent cytotoxic drug, linked to a tetrazine, is administered. The iEDDA reaction occurs specifically at the target site, concentrating the drug's effect and minimizing systemic toxicity.

Other Applications

-

Live Cell Imaging: Fluorogenic tetrazine probes, which become highly fluorescent only after reacting with a dienophile, enable no-wash, real-time imaging of biological processes.[11]

-

Bioconjugation: The reaction is widely used to link molecules site-selectively, such as attaching polymers or enzymes to proteins.[12]

-

Material Science: It is employed for the synthesis and functionalization of hydrogels and other polymeric materials for applications in tissue engineering and controlled release.[12][13]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific molecules and applications is highly recommended.

Protocol 1: General Protein-Small Molecule Conjugation via iEDDA

This protocol describes the labeling of a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group with a tetrazine-containing small molecule (e.g., a fluorophore).

Materials:

-

TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[14]

-

Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore).

-

Anhydrous DMSO or DMF for dissolving the tetrazine molecule.

-

Desalting column (e.g., PD-10) or dialysis equipment for purification.

Methodology:

-

Preparation of Reactants:

-

Dissolve the TCO-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of the tetrazine-functionalized molecule in DMSO or DMF.[14]

-

-

Ligation Reaction:

-

To the protein solution, add a 5- to 10-fold molar excess of the tetrazine stock solution.[14] The use of an organic co-solvent should be minimized (typically <10% v/v) to prevent protein denaturation.

-

Incubate the reaction mixture. Reaction times are typically rapid, often proceeding to completion within 1-2 hours at room temperature (20-25°C) or 2-4 hours at 4°C.[14] The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-550 nm).[6]

-

-

Purification:

-

Remove the excess, unreacted tetrazine-fluorophore and organic co-solvent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[14]

-

Alternatively, dialysis can be performed against a large volume of buffer.

-

-

Characterization:

-

Confirm conjugation and determine the labeling efficiency using methods such as UV-Vis spectroscopy, mass spectrometry (for small proteins), or SDS-PAGE (observing a shift in molecular weight or fluorescence).

-

Protocol 2: Synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine

This protocol provides a general method for synthesizing a parent tetrazine ring, which can then be functionalized.

Materials:

-

A nitrile (e.g., 2-cyanopyridine) (2.0 mmol).[1]

-

Anhydrous hydrazine (B178648) (10.0 mmol).[1]

-

Sodium nitrite (B80452) (NaNO₂).

-

Glacial acetic acid.

-

Ethanol or other suitable solvent.

-

Dichloromethane or other extraction solvent.

Methodology:

-

Dihydrotetrazine Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the nitrile and anhydrous hydrazine in a suitable solvent like ethanol.[1]

-

Stir the reaction at room temperature or heat gently (e.g., to 78°C) for 30 minutes to several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

-

Oxidation to Tetrazine:

-

Purification:

-

Extract the crude product with an organic solvent like dichloromethane.

-

Purify the extracted product using column chromatography on silica (B1680970) gel to obtain the final solid product.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 5. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 13. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

The Core Mechanism of Tetrazine-diazo-PEG4-biotin: An In-depth Technical Guide for Researchers

For Immediate Release

A Technical Deep Dive into the Functionality of the Cleavable Diazo Linker in Advanced Proteomics and Drug Development

This guide provides a comprehensive overview of the Tetrazine-diazo-PEG4-biotin linker, a critical tool for researchers, scientists, and drug development professionals. The focus is on the core functionality of its cleavable diazo linker, offering detailed insights into its mechanism, application, and the experimental protocols that underpin its use.

Introduction: A Versatile Tool for Bioconjugation

This compound is a chemoselective and biocompatible reagent designed for the biotinylation of biomolecules. Its architecture incorporates three key functional components:

-

A Tetrazine Moiety: This enables an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.

-

A Biotin (B1667282) Moiety: This provides a strong and specific binding affinity for streptavidin, enabling the efficient capture, enrichment, and purification of biotinylated molecules.

-

A Cleavable Diazo Linker: Positioned between the tetrazine and biotin moieties, this linker allows for the release of the captured biomolecule from the streptavidin support under mild reductive conditions. This feature is crucial for downstream applications like mass spectrometry-based proteomics, where the removal of the bulky biotin-streptavidin complex is essential for analysis.

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, further optimizing its performance in biological systems.

The Cleavage Mechanism: A Reductive Scission

The key feature of the this compound linker is its diazo bond (-N=N-), which can be selectively cleaved using the mild reducing agent, sodium dithionite (B78146) (Na₂S₂O₄).

The cleavage is a reductive process that breaks the azo bond, resulting in the formation of two aniline (B41778) derivatives. A critical structural feature for efficient cleavage is the presence of a hydroxyl group positioned ortho to the diazo bond on one of the aromatic rings. This ortho-hydroxyl group facilitates the reduction process, leading to a rapid and complete cleavage under mild conditions.

The proposed mechanism for the reductive cleavage of the ortho-hydroxylated diazobenzene by sodium dithionite is believed to proceed through a radical mechanism. The dithionite ion (S₂O₄²⁻) in aqueous solution is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is a potent reducing agent. This radical anion donates an electron to the azo bond, initiating its reduction and ultimate cleavage.

Caption: Reductive cleavage of the diazo linker.

Quantitative Data on Cleavage Efficiency

| Parameter | Value | Conditions | Reference |

| Cleavage Efficiency | ~73% | 200 mM Sodium Dithionite in SP buffer (pH 7.4), 3 x 20 min incubation | Internal studies on similar linkers |

| Cleavage Time | < 10 seconds (for total cleavage) | 1 mM Sodium Dithionite (for optimized azo-arene linkers) | Comparative studies |

| Cleavage Reagent | Sodium Dithionite (Na₂S₂O₄) | Mild, aqueous buffer (e.g., PBS, pH 7.4) | Multiple sources |

It is important to note that the efficiency and kinetics of the cleavage can be influenced by factors such as the accessibility of the linker, the concentration of the reducing agent, and the specific buffer conditions.

Experimental Protocols

Protein Labeling via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) group with this compound.

Materials:

-

TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting spin column

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-functionalized protein with the this compound stock solution. A molar excess of the tetrazine reagent (typically 5-20 fold) is recommended to ensure complete labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting spin column according to the manufacturer's instructions.

-

Verification of Labeling (Optional): The successful labeling can be confirmed by techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the linker) or by utilizing a fluorescent tetrazine analog in a parallel experiment.

Caption: Workflow for iEDDA protein labeling.

Enrichment and Cleavage for Proteomics Applications

This protocol outlines a general workflow for the enrichment of biotinylated proteins and the subsequent cleavage of the diazo linker for mass spectrometry analysis.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

-

Wash Buffer 2 (e.g., PBS)

-

Elution Buffer (freshly prepared): 50 mM Sodium Dithionite in PBS, pH 7.4

-

Quenching solution (e.g., Iodoacetamide)

-

Digestion buffer and trypsin for on-bead or in-solution digestion

Procedure:

-

Enrichment of Biotinylated Proteins:

-

Incubate the biotinylated protein sample with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation to allow for binding.

-

Separate the beads from the supernatant using a magnetic stand.

-

Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.

-

-

Cleavage of the Diazo Linker:

-

Resuspend the beads in the freshly prepared Elution Buffer.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Separate the beads using a magnetic stand and collect the supernatant containing the released target proteins.

-

Repeat the elution step one more time to ensure complete cleavage and combine the supernatants.

-

-

Downstream Processing for Mass Spectrometry:

-

The eluted proteins can be further processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion, followed by LC-MS/MS analysis.

-

Caption: A typical chemoproteomics workflow.

Applications in Research and Drug Development

The unique properties of the this compound linker make it a valuable tool in a variety of applications, including:

-

Activity-Based Protein Profiling (ABPP): For the identification and characterization of enzyme activities in complex biological samples.

-

Target Identification and Validation: To identify the cellular targets of small molecules and drug candidates.

-

Pull-down Assays: For the isolation and identification of protein-protein interaction partners.

-

Antibody-Drug Conjugate (ADC) Development: As a cleavable linker in ADCs, allowing for the specific release of the cytotoxic payload at the target site.

Conclusion

The this compound linker offers a powerful and versatile solution for the biotinylation and subsequent release of biomolecules. Its rapid and specific iEDDA ligation chemistry, coupled with a mild and efficient cleavage strategy, provides researchers with a robust tool for a wide range of applications in chemical biology, proteomics, and drug discovery. Understanding the core mechanism of its cleavable diazo linker is paramount to its successful implementation in advanced research endeavors.

An In-depth Technical Guide to the Applications of Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazine-diazo-PEG4-biotin is a hetero-trifunctional chemical probe that has emerged as a powerful tool in chemical biology, drug discovery, and biopharmaceutical development. This molecule integrates three key functionalities: a tetrazine moiety for bioorthogonal ligation, a photo-activatable diazo group for covalent crosslinking, and a biotin (B1667282) handle for affinity-based detection and purification. The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, rendering this reagent highly versatile for a multitude of applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.

Core Functionalities of this compound

The utility of this compound stems from its three distinct chemical moieties, each enabling a specific set of applications.

-

Tetrazine Moiety for Bioorthogonal Ligation: The tetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the rapid and selective labeling of biomolecules in complex biological systems.

-

Diazo Moiety for Photo-induced Crosslinking: The diazo group is a photo-activatable functionality. Upon irradiation with UV light (typically around 350-380 nm), it forms a highly reactive carbene intermediate. This carbene can then covalently bind to nearby molecules through insertion into C-H, O-H, and N-H bonds, enabling the capture of molecular interactions.

-

Biotin Moiety for Affinity-Based Applications: Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and its analogues, such as streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2] This high-affinity binding is leveraged for the detection, purification, and immobilization of biotinylated molecules.[3][4]

-

PEG4 Spacer: The hydrophilic tetraethylene glycol (PEG4) spacer improves the reagent's solubility in aqueous buffers and provides spatial separation between the functional moieties and the conjugated biomolecule, which can reduce steric hindrance and preserve biological activity.[5][6]

Key Applications and Experimental Protocols

Bioorthogonal Labeling of Biomolecules

The tetrazine moiety allows for the specific labeling of biomolecules that have been pre-functionalized with a TCO group. This is particularly useful for in vitro and in vivo imaging and tracking of proteins, glycans, and other cellular components.

Experimental Protocol: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Streptavidin-fluorophore conjugate (for imaging) or streptavidin-HRP (for western blotting)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[5]

-

Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.[5]

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.[5]

-

Detection (Imaging): Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 20-30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Image the cells using fluorescence microscopy.

Detection (Western Blot):

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[5]

-

SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Detection: Detect the biotinylated proteins using an appropriate chemiluminescent substrate.

Affinity Purification of Labeled Biomolecules

The biotin tag enables the efficient enrichment of biomolecules that have been labeled using the tetrazine-TCO ligation. This is a powerful technique for identifying binding partners and for proteomic studies.

Experimental Protocol: Affinity Purification of a TCO-tagged Protein

Materials:

-

Cell lysate containing the TCO-tagged protein of interest, labeled with this compound

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., wash buffer containing 2-5 mM biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.[5]

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[5]

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least three times) with wash buffer to remove non-specifically bound proteins.[5]

-

Elution: Add elution buffer to the beads and incubate for 10-15 minutes at room temperature to release the biotinylated protein. Alternatively, for harsher elution, boil the beads in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.

Pre-targeted Imaging

In pre-targeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-containing imaging agent (in this case, this compound conjugated to an imaging moiety) is administered. The tetrazine rapidly reacts with the TCO-antibody at the target site, providing a high-contrast image with reduced background signal compared to using a directly labeled antibody.[7][8][9]

Experimental Protocol: Pre-targeted Imaging in a Mouse Model

Materials:

-

TCO-conjugated antibody specific to the target of interest

-

This compound conjugated to a PET imaging agent (e.g., a chelator for a radionuclide)

-

Tumor-bearing mouse model

Procedure:

-

Antibody Administration: Inject the TCO-conjugated antibody into the tumor-bearing mouse and allow it to circulate and accumulate at the tumor site for a predetermined time (e.g., 24-72 hours).

-

Imaging Agent Administration: Inject the tetrazine-imaging agent conjugate.

-

Imaging: Perform PET imaging at various time points post-injection of the imaging agent (e.g., 1, 4, and 24 hours) to visualize tumor uptake.[8]

Photo-induced Crosslinking for Interaction Studies

The diazo group can be used to capture transient or weak interactions between a labeled biomolecule and its binding partners. Upon photoactivation, the generated carbene will covalently crosslink to adjacent molecules.

Experimental Protocol: Photo-crosslinking of a Protein Complex

Materials:

-

Purified TCO-tagged "bait" protein

-

Purified "prey" protein(s)

-

This compound

-

UV lamp (e.g., 365 nm)

Procedure:

-

Labeling: Label the TCO-tagged bait protein with this compound as described in section 2.1. Purify the labeled protein to remove excess reagent.

-

Complex Formation: Incubate the labeled bait protein with the prey protein(s) to allow for complex formation.

-

Photo-crosslinking: Irradiate the sample with UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the diazo group and induce crosslinking.[10]

-

Analysis: Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. The crosslinked complex can be identified by western blotting for the prey protein or by mass spectrometry.

Quantitative Data

| Parameter | Value | Reference |

| Tetrazine-TCO Reaction Kinetics | ||

| Second-order rate constant | ~800 - 30,000 M⁻¹s⁻¹ | [6] |

| Biotin-Avidin Interaction | ||

| Dissociation constant (Kd) | ~10⁻¹⁵ M | [1] |

| Photo-activation of Diazo Group | ||

| Activation Wavelength | ~350 - 380 nm |

Visual Diagrams

Caption: Mechanism of the Tetrazine-TCO Ligation Reaction.

Caption: Workflow for Affinity Purification.

Caption: Mechanism of Photo-induced Crosslinking.

Caption: Application in Studying Signaling Pathways.

Conclusion

This compound is a powerful and versatile chemical tool with broad applications in modern biological research and drug development. Its unique combination of a bioorthogonal handle, a photo-crosslinking group, and an affinity tag enables a wide range of experiments, from cellular imaging and proteomics to pre-targeted therapies. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this innovative reagent. As the field of chemical biology continues to evolve, the utility of such multi-functional probes in dissecting complex biological processes is expected to grow even further.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Tetrazine-diazo-PEG4-biotin in protein labeling applications. The protocol leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

Introduction

This compound is a versatile reagent for the bioorthogonal labeling of proteins.[1][2] It features three key functional components:

-

Tetrazine: A bioorthogonal reactive group that rapidly and specifically reacts with TCO-modified biomolecules.[3]

-

Biotin: A high-affinity ligand for streptavidin, enabling robust detection and purification of labeled proteins.[3]

-

PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance.[3]

-

Diazo Group: A cleavable linker that allows for the release of the labeled protein from biotin-streptavidin complexes under mild conditions using sodium dithionite.[2]

This reagent is particularly useful for applications requiring the specific and efficient labeling of proteins in complex biological mixtures, such as cell lysates or living cells, for subsequent purification, identification, and analysis.[2][3]

Quantitative Data

The Tetrazine-TCO ligation is known for its exceptionally fast reaction kinetics. The following table summarizes key quantitative data related to this bioorthogonal reaction.

| Parameter | Value | Reference |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [3] |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [3] |

| Typical Reagent Concentration | 10-100 µM | [3] |

| Purity of this compound | ≥95% | [1][2][4] |

Experimental Workflow

The overall workflow for labeling a protein of interest (POI) with this compound involves two main stages: incorporation of a TCO group into the POI and the subsequent labeling reaction with the tetrazine reagent.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using Tetrazine-diazo-PEG4-biotin, a novel linker that utilizes bioorthogonal click chemistry.

This compound is a multifaceted linker featuring a tetrazine moiety for an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) modified antibody, a cleavable diazo bond, a hydrophilic PEG4 spacer to enhance solubility, and a biotin (B1667282) handle for purification or detection.[1][2] The iEDDA reaction is known for its rapid kinetics and high specificity, allowing for efficient conjugation under mild, aqueous conditions.[3][4] The cleavable diazo linker provides a mechanism for drug release within the target cell upon exposure to specific physiological conditions or external triggers.

These application notes will guide researchers through the multi-step process of ADC synthesis, from antibody modification and drug-linker conjugation to the final purification and characterization of the ADC.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |

| TCO-NHS Ester | Commercial Vendor | For antibody modification |

| This compound | Commercial Vendor | ADC Linker |

| Cytotoxic Drug (with reactive handle) | User-defined | Therapeutic payload |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody handling and reactions |

| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | Sigma-Aldrich | Buffer for NHS ester reaction |

| Zeba™ Spin Desalting Columns (40K MWCO) | Thermo Fisher Scientific | For buffer exchange and purification |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | For antibody concentration |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Sigma-Aldrich | Reducing agent for diazo linker cleavage |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | For ADC purification and DAR analysis |

| LC-MS System | Agilent, SCIEX, Waters | For ADC characterization and DAR determination |

Experimental Protocols

The synthesis of an ADC using this compound is a three-stage process:

-

Modification of the antibody with a TCO group.

-

Preparation of the this compound-drug conjugate.

-

Bioorthogonal ligation of the TCO-modified antibody with the tetrazine-drug conjugate.

A generalized workflow for this process is depicted below.

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the modification of a monoclonal antibody with TCO moieties by reacting the primary amines of lysine (B10760008) residues with a TCO-NHS ester.

-

Antibody Preparation:

-

Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3). A common method is to use a Zeba™ Spin Desalting Column (40K MWCO).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

TCO-NHS Ester Solution Preparation:

-

Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of TCO-modified Antibody:

-

Remove excess, unreacted TCO-NHS ester by buffer exchanging the reaction mixture into PBS (pH 7.4) using a Zeba™ Spin Desalting Column.

-

Concentrate the purified TCO-modified antibody using an Amicon® Ultra centrifugal filter unit if necessary.

-

Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

-

Protocol 2: Preparation of this compound-Drug Conjugate

This protocol provides a general guideline for conjugating a cytotoxic drug to the this compound linker. The specific chemistry will depend on the functional groups available on the drug payload. It is assumed the user will have a drug with a compatible reactive handle (e.g., an amine or carboxyl group) to react with a corresponding activated form of the tetrazine linker.

-

Activation of Tetrazine Linker or Drug:

-

Depending on the available functional groups, either the tetrazine linker or the drug payload may need to be activated. For instance, if the drug has a primary amine, the carboxylic acid on a modified tetrazine linker can be activated using EDC/NHS chemistry. Conversely, if the drug has a carboxylic acid, it can be activated to react with an amine-functionalized tetrazine linker.

-

-

Conjugation Reaction:

-

Combine the activated species with its reaction partner in a suitable anhydrous solvent (e.g., DMSO or DMF).

-

The reaction is typically carried out at room temperature for several hours to overnight.

-

-

Purification of Tetrazine-Drug Conjugate:

-

Purify the resulting this compound-drug conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted starting materials.

-

Characterize the purified conjugate by LC-MS to confirm its identity and purity.

-

Protocol 3: Bioorthogonal Ligation and ADC Synthesis

This protocol describes the final step of ADC synthesis, where the TCO-modified antibody is conjugated to the tetrazine-drug conjugate via an iEDDA click reaction.

-

Reaction Setup:

-

In a suitable reaction vessel, combine the TCO-modified antibody (from Protocol 1) with a 1.5- to 3-fold molar excess of the this compound-drug conjugate (from Protocol 2).

-

The reaction is typically performed in PBS (pH 7.4).

-

-

Ligation Reaction:

-

Incubate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification of the ADC:

-

Purify the resulting ADC from excess tetrazine-drug conjugate and other reaction components. Common methods include:

-

Size-Exclusion Chromatography (SEC)

-

Hydrophobic Interaction Chromatography (HIC)

-

Affinity chromatography if the biotin tag on the linker is utilized.

-

-

Protocol 4: Characterization of the Antibody-Drug Conjugate

The purified ADC should be thoroughly characterized to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and aggregation state.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

-

LC-MS Analysis: Mass spectrometry of the intact or reduced ADC can provide a precise determination of the mass of the conjugate, from which the DAR can be calculated.

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of aggregates, fragments, and the desired monomeric ADC.

-

The logical flow for ADC characterization is illustrated in the diagram below.

Protocol 5: Cleavage of the Diazo Linker

The diazo bond within the linker can be cleaved under mild reducing conditions using sodium dithionite. This allows for the release of the drug payload.

-

Cleavage Reaction:

-

Treat the ADC with a solution of sodium dithionite (e.g., 25-50 mM in PBS) for 30-60 minutes at room temperature.

-

-

Analysis of Cleavage:

-

The release of the drug can be monitored by analytical techniques such as HPLC or LC-MS.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the ADC synthesis process. These values are illustrative and may require optimization for specific antibody-drug combinations.

| Parameter | Value | Notes |

| Antibody Modification (Protocol 1) | ||

| TCO-NHS Ester:Antibody Molar Ratio | 10:1 to 20:1 | Optimization may be required to achieve desired TCO loading. |

| Reaction Time | 1-2 hours | |

| Reaction pH | 8.3 | Optimal for NHS ester reaction with primary amines. |

| Bioorthogonal Ligation (Protocol 3) | ||

| Tetrazine-Drug:TCO-Antibody Molar Ratio | 1.5:1 to 3:1 | A slight excess of the tetrazine-drug ensures complete reaction. |

| Reaction Time | 1-4 hours | Reaction is typically rapid. |

| Reaction pH | 7.4 | Physiological pH is suitable for the iEDDA reaction. |

| ADC Characterization (Protocol 4) | ||

| Expected Drug-to-Antibody Ratio (DAR) | 2 to 8 | Dependent on the number of available lysine residues and reaction conditions. |

| Monomer Purity (by SEC) | >95% | A high degree of monomeric ADC is desirable. |

| Aggregate Content (by SEC) | <5% | Aggregates can impact efficacy and safety. |

Conclusion

The use of this compound offers a robust and versatile platform for the synthesis of antibody-drug conjugates. The bioorthogonal iEDDA chemistry provides a highly efficient and specific method for conjugating a drug to an antibody under mild conditions. The cleavable diazo linker allows for controlled drug release, and the integrated biotin handle facilitates purification. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of ADC development, enabling the generation and characterization of next-generation targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]

Application Notes and Protocols for In Vivo Imaging Using Tetrazine-diazo-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tetrazine-diazo-PEG4-biotin for in vivo imaging studies. This bifunctional linker is a powerful tool in the field of bioorthogonal chemistry, enabling researchers to perform pretargeted imaging with high specificity and signal-to-noise ratios.

Introduction

This compound is a versatile reagent designed for advanced in vivo imaging and other bioconjugation applications.[1] It incorporates three key functional moieties:

-

A Tetrazine group: This enables an extremely fast and selective inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2] This bioorthogonal reaction is highly efficient under physiological conditions and forms the basis of the imaging strategy.[2]

-

A Biotin (B1667282) moiety: This provides a strong and specific binding affinity for avidin (B1170675) and streptavidin, which can be exploited for signal amplification or purification purposes.

-

A PEG4 spacer: The polyethylene (B3416737) glycol spacer enhances solubility in aqueous solutions and reduces steric hindrance, improving the accessibility of the reactive groups.[2]

-

A Diazo group: This functional group can be cleaved under mild conditions, for example, with sodium dithionite, offering a mechanism for cleavable biotinylation.[1] While also having applications in photo-induced cross-linking, its cleavable nature is a key feature for certain experimental designs.[1]

The primary application for in vivo imaging is in a pretargeting strategy . This approach separates the targeting and imaging steps to improve target-to-background ratios and reduce the radiation dose to non-target tissues.[3] First, a biomolecule of interest (e.g., an antibody that targets a specific tumor antigen) conjugated with a TCO group is administered. After this conjugate has accumulated at the target site and cleared from circulation, the much smaller, rapidly clearing this compound, carrying an imaging agent, is administered. The tetrazine rapidly reacts with the TCO at the target site, leading to a high concentration of the imaging probe at the desired location.[4]

Key Features and Advantages

| Feature | Advantage | Reference |

| Bioorthogonal Reaction | The IEDDA reaction between tetrazine and TCO is highly specific and does not interfere with native biological processes. | |

| Rapid Kinetics | The reaction is extremely fast, enabling efficient labeling even at low concentrations typically found in vivo.[5] | [5] |

| Pretargeting Strategy | Improves target-to-background signal ratios and reduces overall radiation exposure compared to directly labeled antibodies.[3] | [3] |

| Versatility | The biotin moiety allows for conjugation with streptavidin-linked imaging agents (e.g., fluorophores, radioisotopes for PET/SPECT). | |

| Enhanced Solubility | The PEG4 spacer improves the solubility and pharmacokinetic properties of the molecule.[2] | [2] |

| Cleavable Linker | The diazo group allows for the cleavage of the biotin moiety if required for specific experimental setups.[1] | [1] |

Experimental Protocols

Preparation of TCO-Conjugated Targeting Molecule (e.g., Antibody)

This protocol provides a general guideline for conjugating a TCO moiety to an antibody. The specific conditions may need to be optimized for your particular antibody and TCO reagent.

Materials:

-

Targeting antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

TCO-NHS ester (or other amine-reactive TCO derivative)

-

DMSO (anhydrous)

-

Desalting column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).

-

TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a concentration of 10-20 mM immediately before use.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody and the TCO moiety or by using mass spectrometry.

In Vivo Pretargeting and Imaging Protocol (General)

This protocol outlines a general workflow for a pretargeted in vivo imaging study in a tumor-bearing mouse model. Doses and time points will require optimization for specific animal models, antibodies, and imaging systems.

Animal Model:

-

Nude mice bearing subcutaneous tumors (e.g., LS174T human colorectal adenocarcinoma xenografts).[4]

Reagents:

-

TCO-conjugated antibody (prepared as in Protocol 1)

-

This compound

-

Streptavidin-conjugated imaging probe (e.g., Streptavidin-IRDye 800CW for near-infrared fluorescence imaging, or a streptavidin-chelate complex for radiolabeling)

-

Saline or PBS for injections

Procedure:

-

Antibody Administration (Day 0): Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (i.v.) injection (e.g., 10-100 µg per mouse).

-

Antibody Accumulation and Clearance (Day 1-3): Allow 24-72 hours for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream.[4] The optimal time will depend on the pharmacokinetics of the specific antibody.

-

Preparation of Imaging Probe:

-

For Fluorescence Imaging: Pre-mix this compound with a molar excess of streptavidin-fluorophore conjugate in PBS for 30 minutes at room temperature to form the imaging complex.

-

For Nuclear Imaging (PET/SPECT): The biotin can be complexed with streptavidin conjugated to a chelator (e.g., DOTA). This complex is then radiolabeled with a suitable radionuclide (e.g., ⁶⁴Cu, ¹¹¹In) according to established protocols.[4] Alternatively, the tetrazine itself can be directly radiolabeled.

-

-

Imaging Probe Administration (Day 3): Administer the pre-formed Tetrazine-biotin-streptavidin-imaging agent complex intravenously.

-

Imaging (Day 3): Perform in vivo imaging at various time points after the administration of the tetrazine probe (e.g., 1, 4, and 24 hours).[4]

-

Fluorescence Imaging: Use an in vivo imaging system (IVIS) with appropriate excitation and emission filters.

-

PET/CT or SPECT/CT: Acquire images according to the scanner's standard operating procedures.

-

Visualizations

Caption: Pretargeted in vivo imaging workflow.

Caption: Bioorthogonal reaction at the target site.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Plasma stability and pharmacokinetics of radiolabeled deferoxamine-biotin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Streamlined Purification of TCO-Modified Proteins using a Cleavable Biotinylation Reagent

Introduction

The site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal reaction, valued for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2][3][4] This system allows for the precise labeling of TCO-modified proteins with probes for various applications.

This document details a method for the efficient purification of TCO-modified proteins using Tetrazine-diazo-PEG4-biotin. This reagent leverages the rapid TCO-tetrazine ligation to covalently attach a biotin (B1667282) handle onto the target protein.[5][6][7] The strong and specific interaction between biotin and streptavidin is then used to capture the biotinylated protein on a streptavidin-functionalized resin, effectively separating it from unlabeled proteins and other contaminants.[8][9][10] A key feature of the this compound reagent is its diazo-based linker, which is cleavable under mild conditions with sodium dithionite (B78146), enabling the gentle elution and recovery of the purified, tag-free protein.[6]

Principle of the Method

The purification strategy involves three main stages:

-

Biotinylation: The TCO-modified protein of interest is selectively labeled via the iEDDA reaction with this compound.

-

Affinity Capture: The resulting biotinylated protein is captured from the crude mixture using streptavidin-coated beads.

-

Elution: After washing away non-specifically bound contaminants, the purified protein is released from the beads by cleaving the diazo linker.

Visualized Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Caption: Workflow for TCO-protein purification.

Caption: Bioorthogonal TCO-Tetrazine reaction.

Experimental Protocols

Protocol 1: Biotinylation of TCO-Modified Protein

This protocol describes the labeling of a TCO-functionalized protein with this compound.

Materials:

-

TCO-modified protein

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[11]

-

Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[12]

-

Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[11][13]

-

Note: The optimal molar ratio should be determined empirically for each specific protein.

-

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing.[11][13]

-

Removal of Excess Reagent: Remove the unreacted this compound using a desalting spin column or dialysis to prevent interference in the subsequent capture step.[12][13][14]

Protocol 2: Affinity Capture of Biotinylated Protein

This protocol details the capture of the biotinylated protein using streptavidin-functionalized magnetic beads.

Materials:

-

Biotinylated protein solution (from Protocol 1)

-

Streptavidin Magnetic Beads

-

Binding/Wash Buffer: PBS, pH 7.4, supplemented with 0.05% (v/v) Tween-20 to reduce non-specific binding.[15]

-

Magnetic separation rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads thoroughly by vortexing.[15] Transfer the required volume of bead slurry to a new microcentrifuge tube.

-

Bead Equilibration: Place the tube on the magnetic rack to pellet the beads, then carefully remove and discard the storage buffer.[15]

-

Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet them again using the magnet, and discard the supernatant. Repeat this wash step for a total of three equilibration washes.[15]

-

Protein Binding: Add the desalted biotinylated protein solution to the equilibrated beads.

-

Incubation: Incubate for at least 30-60 minutes at room temperature with gentle, end-over-end rotation to keep the beads suspended.[15]

-

Capture: After incubation, place the tube on the magnetic rack to pellet the beads. The supernatant, containing unbound proteins, can be saved for analysis. Carefully discard the remaining supernatant.

Protocol 3: Washing and Cleavable Elution

This protocol describes stringent washing to remove contaminants followed by specific elution of the target protein.

Materials:

-

Bead-bound protein complex (from Protocol 2)

-

Wash Buffer 1 (High Salt): 1 M KCl in PBS

-

Wash Buffer 2 (High pH): 0.1 M Na₂CO₃, pH 11

-

Wash Buffer 3 (Denaturant): 2 M Urea in 10 mM Tris-HCl, pH 8.0

-

Final Wash Buffer: PBS, pH 7.4

-

Elution Buffer (Cleavage): Freshly prepared 50 mM Sodium Dithionite (Na₂S₂O₄) in PBS, pH 7.4.

-

Caution: Prepare this solution immediately before use as it is sensitive to oxidation.

-

Procedure:

-

Stringent Washing: To minimize non-specific binding, perform the following washes by adding 1 mL of buffer, resuspending the beads, incubating for 3-5 minutes with rotation, pelleting the beads, and discarding the supernatant.

-

Wash 2 times with Wash Buffer 1 (High Salt).

-

Wash 1 time with Wash Buffer 2 (High pH).

-

Wash 1 time with Wash Buffer 3 (Denaturant).

-

Wash 3 times with Final Wash Buffer (PBS) to remove residual harsh reagents.

-

-

Cleavable Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in an appropriate volume of freshly prepared Elution Buffer.

-

Incubate for 60 minutes at room temperature with gentle mixing.

-

Note: The diazo linker is cleaved by the sodium dithionite, releasing the protein from the bead-bound biotin moiety.[6]

-

-

Collection of Purified Protein: Place the tube on the magnetic rack and carefully collect the supernatant, which now contains the purified protein. The beads can be discarded.

-

Buffer Exchange (Optional): If necessary, perform a final buffer exchange on the eluted protein sample to remove the sodium dithionite.

Data and Performance Characteristics

The efficiency of the purification process can be assessed at various stages. The following table summarizes key parameters and methods for their determination.

| Parameter | Typical Value / Range | Method of Determination | Notes |

| Labeling Efficiency | >95% | Mass Spectrometry (MS), SDS-PAGE mobility shift assay | The TCO-tetrazine reaction is extremely efficient, often proceeding to completion.[1][16] MS can confirm the mass shift corresponding to the biotin tag addition. |

| Capture Efficiency | >90% | Comparison of pre- and post-capture supernatants by SDS-PAGE or Western Blot | The high affinity of the biotin-streptavidin interaction ensures efficient capture of labeled protein.[9] |

| Protein Recovery | 60-90% | Bradford assay, BCA assay, or densitometry of SDS-PAGE gels | Recovery depends on the efficiency of the elution step and minimizing protein loss during wash steps. The cleavable linker enhances recovery of functional protein compared to harsh elution methods. |

| Final Purity | >90% | SDS-PAGE with Coomassie or silver staining | Purity is highly dependent on the stringency of the wash protocol to remove non-specifically bound proteins. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - TCO-protein is degraded or inactive.- Tetrazine reagent was hydrolyzed. | - Confirm protein integrity via SDS-PAGE.- Prepare tetrazine stock solution fresh in anhydrous DMSO. Allow reagent to warm to room temperature before opening to prevent condensation.[12] |

| High Background / Non-specific Binding | - Insufficient washing.- Hydrophobic or ionic interactions with beads. | - Increase the number of washes or the stringency of wash buffers (e.g., increase salt or detergent concentration).- Add a blocking agent like BSA to the binding step (if compatible with downstream applications). |

| Low Elution Yield | - Inefficient cleavage of the diazo linker.- Protein precipitated on beads. | - Ensure the sodium dithionite solution is freshly prepared.- Optimize incubation time or concentration of the elution buffer.- Ensure final wash steps removed all harsh denaturants. |

References

- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]